molecular formula C20H17FN2OS2 B2443557 (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide CAS No. 1006844-61-6

(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2443557
CAS RN: 1006844-61-6
M. Wt: 384.49
InChI Key: QXCBVVYYAKXPMY-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer properties. For example, a study found that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems exhibited considerable anticancer activity against some cancer cell lines, particularly melanoma-type cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that benzothiazole derivatives could be potent agents for cancer therapy, possibly through mechanisms involving the inhibition of cell proliferation or inducing apoptosis in cancer cells.

Antimicrobial Activity

Benzothiazole derivatives also display significant antimicrobial activity. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed promising results against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). This highlights the potential of benzothiazole derivatives as antibacterial and antifungal agents, which could be further explored in the development of new antimicrobial therapies.

Corrosion Inhibition

Another interesting application of benzothiazole derivatives is in corrosion inhibition. A study demonstrated that certain benzothiazole derivatives could effectively inhibit steel corrosion in acidic environments, suggesting their utility as corrosion inhibitors (Hu et al., 2016). This could be particularly valuable in industries where metal preservation is critical.

Anti-inflammatory Activity

Benzothiazole derivatives have been identified with significant anti-inflammatory activity. For instance, some synthesized derivatives were tested for their anti-inflammatory effects, showing promising results in reducing inflammation (Sunder & Maleraju, 2013). This indicates potential applications in treating conditions associated with inflammation.

properties

IUPAC Name

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c1-4-9-23-17-10-13(2)14(3)11-18(17)26-20(23)22-19(24)12-25-16-7-5-15(21)6-8-16/h1,5-8,10-11H,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCBVVYYAKXPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CSC3=CC=C(C=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide

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